molecular formula C12H14ClNO3S B12110615 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride

Katalognummer: B12110615
Molekulargewicht: 287.76 g/mol
InChI-Schlüssel: QBDYXXCUISMUDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is used in various scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with cyclopentylamine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclopentylamino group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological systems .

Eigenschaften

Molekularformel

C12H14ClNO3S

Molekulargewicht

287.76 g/mol

IUPAC-Name

4-(cyclopentylsulfamoyl)benzoyl chloride

InChI

InChI=1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2

InChI-Schlüssel

QBDYXXCUISMUDG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.